molecular formula C22H14N4O5S B2435956 N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE CAS No. 393124-82-8

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE

Cat. No.: B2435956
CAS No.: 393124-82-8
M. Wt: 446.44
InChI Key: NMGFXQSIKUGLSE-UHFFFAOYSA-N
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Description

N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE is a complex organic compound that features a biphenyl group, a thiazole ring, and a dinitrobenzamide moiety

Properties

IUPAC Name

2,4-dinitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O5S/c27-21(18-11-10-17(25(28)29)12-20(18)26(30)31)24-22-23-19(13-32-22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGFXQSIKUGLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2,4-dinitrobenzamide as an antiviral agent. Its mechanism involves inhibiting the entry of viruses into host cells, specifically targeting the spike protein of SARS-CoV-2. This compound has shown promise in disrupting the receptor-binding domain (RBD) interactions necessary for viral entry into cells, making it a candidate for further development in antiviral therapies against COVID-19 and other viral infections .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies indicate that thiazole derivatives exhibit significant antibacterial activity against various strains of bacteria. The structural features of this compound contribute to its effectiveness in inhibiting bacterial growth, making it a potential candidate for new antibiotic formulations .

Agricultural Applications

Pesticide Development
In agricultural research, compounds containing thiazole moieties have been recognized for their potential as pesticides. This compound may serve as a lead compound in the development of new agrochemicals aimed at pest control. Its efficacy against specific pests can be attributed to its ability to interfere with biological pathways essential for pest survival .

Material Science

Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer science. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into its use as a stabilizer or additive in polymers could lead to advancements in materials used for high-performance applications .

Case Studies and Research Findings

Study Focus Area Findings
Tanaka et al. (2020)Antiviral ActivityDemonstrated inhibition of SARS-CoV-2 entry into host cells using thiazole derivatives including this compound .
ResearchGate Study (2017)Antimicrobial PropertiesShowed significant antibacterial activity against various strains; supports further exploration as an antibiotic candidate .
Sigma-Aldrich Report (2025)Material ScienceDiscussed potential applications in enhancing polymer properties through the integration of thiazole derivatives .

Mechanism of Action

The mechanism of action of N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The biphenyl and thiazole moieties can interact with proteins and enzymes, potentially inhibiting their activity or altering their function . The dinitrobenzamide group may also contribute to the compound’s biological activity by generating reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE is unique due to its combination of biphenyl, thiazole, and dinitrobenzamide moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds.

Biological Activity

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Information

  • Molecular Formula : C23H17N5O4S
  • Molecular Weight : 449.37 g/mol
  • IUPAC Name : this compound
  • SMILES : Cc1c(-c(cc2)ccc2-c2ccccc2)nc(NC(c(cccc2)c2Br)=O)s1

Physical Properties

PropertyValue
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds5
LogP (Partition Coefficient)6.560
Water Solubility (LogSw)-5.77

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, thiazole derivatives have been shown to possess activity against various bacterial strains.

Case Study: Mycobacterium tuberculosis Inhibition

In a study focusing on tuberculosis treatment, thiazole derivatives were evaluated for their inhibitory effects on Mycobacterium tuberculosis (Mtb). Compounds were screened for minimum inhibitory concentrations (MIC), revealing promising results with some derivatives achieving MIC values as low as 0.001 µM against Mtb strains .

The proposed mechanism of action for thiazole-containing compounds involves interference with bacterial cell wall synthesis and inhibition of key metabolic pathways. The presence of the thiazole ring is believed to enhance binding affinity to target enzymes involved in bacterial metabolism.

Cytotoxicity and Selectivity

While evaluating the biological activity of this compound, it is crucial to assess cytotoxicity against human cell lines. Studies have shown that certain thiazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .

Screening Libraries and Drug Discovery

This compound has been included in various screening libraries aimed at identifying new drug candidates targeting specific diseases. Its inclusion in libraries focused on allosteric kinase inhibitors and epigenetics highlights its potential versatility in drug discovery .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics and bioavailability will be essential for understanding its therapeutic potential.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2,4-dinitrobenzamide, and what reaction parameters critically influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of biphenyl-thiazole intermediates followed by benzamide coupling. Key steps include:

  • Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol (70–80°C) .
  • Amide Coupling : Use of 2,4-dinitrobenzoyl chloride with the biphenyl-thiazole amine in anhydrous dichloromethane (DCM) at 0–5°C, with triethylamine as a base to neutralize HCl .
  • Critical Parameters :
    • Solvent Purity : Anhydrous DCM prevents hydrolysis of the acyl chloride.
    • Temperature Control : Low temperatures during coupling reduce side reactions.
    • Catalyst Use : DMAP (4-dimethylaminopyridine) can accelerate amide bond formation .

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